3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid
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Overview
Description
3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid is a chemical compound with the CAS Number: 1250997-29-5 . Its IUPAC name is (1R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.2.1]octane-8-carboxylic acid . The compound has a molecular weight of 255.31 .
Synthesis Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The InChI code for 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid is 1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-8-4-5-9(7-14)10(8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) .Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.31 . It is stored at refrigerator temperature .Scientific Research Applications
Application in the Synthesis of Tropane Alkaloids
- Summary of the Application: The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
- Methods of Application or Experimental Procedures: Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
- Results or Outcomes: This method has been used in the synthesis of tropane alkaloids, which have a wide array of biological activities .
Use in Manufacturing Pharmaceuticals
- Summary of the Application: The compound “exo-8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester” is used in the manufacturing of pharmaceuticals . This suggests that related compounds, such as “3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid”, may also have applications in this field.
Use in Manufacturing Pharmaceuticals
- Summary of the Application: The compound “exo-8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester” is used in the manufacturing of pharmaceuticals . This suggests that related compounds, such as “3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid”, may also have applications in this field.
Safety And Hazards
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is significant interest in further exploring the properties and potential applications of 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid.
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-8-4-5-9(7-14)10(8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUHLURNVRVYFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid | |
CAS RN |
1250997-29-5 |
Source
|
Record name | 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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